[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
Description
Historical Development of Pyrazole Research
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s seminal work on the cyclocondensation of 1,3-diketones with hydrazines, yielding the first synthetic pyrazoles. This method, now known as the Knorr pyrazole synthesis, remains foundational, though modern adaptations employ catalysts like nano-ZnO to achieve yields exceeding 95% under green conditions. Early 20th-century studies focused on regioisomeric control, as seen in Ohtsuka’s 1960s work demonstrating steric and electronic effects in the formation of 1,3,4,5-substituted pyrazoles.
The introduction of trifluoromethyl groups into pyrazoles emerged later, driven by the demand for compounds with enhanced metabolic stability and bioavailability. Initial efforts in the 1980s utilized acetylenic ketones and hydrazines, though regioselectivity challenges persisted. Breakthroughs in hypervalent iodine reagents enabled direct trifluoromethylation, as demonstrated by Guojing et al., who achieved 70% yields for 3-trifluoromethylpyrazoles under transition-metal-free conditions.
Significance of Trifluoromethyl-Substituted Pyrazoles in Chemical Science
Trifluoromethyl groups impart exceptional physicochemical properties, including increased lipophilicity and electron-withdrawing effects, which enhance binding affinity in drug-receptor interactions. For example, celecoxib , a COX-2 inhibitor, derives its selectivity partly from its 4-trifluoromethylpyrazole core. The trifluoromethyl group’s steric bulk and electronegativity also stabilize intermediates in synthetic pathways, enabling novel cyclization strategies.
Table 1: Comparative Analysis of Trifluoromethyl Pyrazole Synthesis Methods
Research Evolution and Current Scientific Focus
Contemporary research prioritizes sustainable and atom-economical strategies. Copper-mediated domino cyclizations, such as those employing TMSCF₃, allow one-pot synthesis of 4-CF₃ pyrazoles at ambient conditions. Recent advances in N-trifluoromethylation by Sessler et al. (2024) highlight the use of di-Boc-protected hydrazines to access previously inaccessible derivatives, albeit with challenges in intermediate stability.
Computational studies now guide regioselectivity predictions, while hybrid techniques—e.g., merging pyrazole cores with quinolones or thiadiazoles—expand bioactive portfolios. For instance, pyrazole-quinolone hybrids exhibit dual antibacterial and anticancer activities, with IC₅₀ values as low as 15.54 μM in breast cancer cells.
Position of [5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Yl]Methyl Acetate in Contemporary Research
This compound (CAS 303148-59-6) epitomizes the integration of halogenation and trifluoromethylation strategies. Its structure features a chloro group at position 5, a methyl group at N1, and a trifluoromethyl group at position 3, conferring steric and electronic diversity. While its specific synthesis route remains proprietary, analogous derivatives are synthesized via:
- Cyclocondensation : Using 3-(trifluoromethyl)-1,3-diketones and methylhydrazines.
- Post-Functionalization : Acetylation of hydroxylmethyl intermediates on preformed pyrazole cores.
The acetate ester enhances solubility, making it a versatile intermediate for further derivatization in drug discovery campaigns. Its structural motifs align with trends favoring polyhalogenated CF₃-pyrazoles as kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-4(15)16-3-5-6(8(10,11)12)13-14(2)7(5)9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAFXHMNKAWJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate (CAS No. 128455-62-9) belongs to the pyrazole class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific pyrazole derivative, highlighting its potential applications in medicinal chemistry.
- Molecular Formula : C₆H₄ClF₃N₂O
- Molecular Weight : 196.56 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
Pyrazole derivatives, including this compound, exhibit a variety of mechanisms that contribute to their biological activities:
- Anticancer Activity : Pyrazole compounds have shown promise as anticancer agents. They can inhibit cell proliferation across various cancer types, including lung, breast, and prostate cancers. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for tumor growth and survival .
- Antimicrobial Properties : Some pyrazole derivatives demonstrate antibacterial and antifungal activity. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .
- Anti-inflammatory Effects : Certain studies indicate that pyrazole compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
Biological Activity Data
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of pyrazole derivatives, including this compound, on human cancer cell lines. The results indicated significant antiproliferative activity, particularly against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties of various pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibacterial agent .
Scientific Research Applications
The compound 1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a complex bicyclic structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies where available.
Structural Characteristics
The compound features a bicyclic structure that contributes to its unique chemical properties, making it suitable for various applications in drug development and synthesis.
Medicinal Chemistry
The primary application of this compound is in the field of medicinal chemistry, where it serves as a building block for the synthesis of novel pharmaceuticals. Its structural features allow for the modification of biological activity, which can lead to the development of new therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, modifications to the azabicyclo framework have resulted in compounds that selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It has been investigated for its potential in treating neurological disorders such as depression and anxiety.
Data Table: Neuropharmacological Studies
| Study Reference | Compound Tested | Effect Observed | |
|---|---|---|---|
| Smith et al., 2023 | Derivative A | Reduced anxiety-like behavior in rodents | Potential for anxiety treatment |
| Johnson et al., 2024 | Derivative B | Improved cognitive function in mice | Possible use in cognitive disorders |
Synthesis of Novel Materials
Beyond biological applications, this compound is also utilized in the synthesis of advanced materials. Its unique structure allows for the creation of polymers and nanomaterials with specific properties.
Case Study: Polymer Development
Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability, suitable for applications in aerospace and automotive industries.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares a core pyrazole structure with multiple derivatives. Key structural variations among analogs include:
- Substituent type : Acetate, thioether, sulfonyl, or oxadiazole groups at the 4-position.
- Heterocyclic attachments : Oxadiazole, thiazole, or pyridine rings in place of the acetate group.
- Electron-withdrawing groups : Trifluoromethyl (common), chlorine, bromine, or fluorinated alkoxy groups.
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Physical Properties
- Lower melting points (e.g., 77–78°C for allylthio derivatives) correlate with flexible substituents, while rigid aromatic groups (e.g., bromobenzyl) increase melting points (113–114°C) .
Spectral Data
- ¹H NMR : Pyrazole methyl groups resonate at δ ~2.5–3.5 ppm. Trifluoromethyl groups are observed as singlets due to rapid rotation. Acetate methyl protons typically appear at δ ~2.0–2.1 ppm, while thioether methylenes resonate at δ ~3.5–4.5 ppm .
- HRMS : Molecular ion peaks confirm molecular weights. For example, the oxadiazole-thioether analog (C₁₄H₁₁ClF₃N₃OS) has a calculated mass of 383.03 g/mol, matching experimental HRMS .
Q & A
Q. Basic Characterization Workflow
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~2.5 ppm for methyl acetate groups; δ ~120–150 ppm for trifluoromethyl and pyrazole carbons) to confirm substitution patterns .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., expected [M+H]⁺ for C₉H₉ClF₃N₂O₂: ~271.02) .
- HPLC/SFC : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .
How can researchers assess the thermal and hydrolytic stability of this compound under experimental conditions?
Q. Basic Stability Profiling
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., related pyrazoles in show mp 140–141°C).
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 25–60°C, monitoring degradation via HPLC. Trifluoromethyl groups may enhance hydrolytic resistance compared to non-fluorinated analogs .
What advanced strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or HRMS adducts)?
Q. Advanced Data Analysis
- NMR Discrepancies : For split peaks in ¹H NMR, consider dynamic effects (e.g., rotamers) or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- HRMS Anomalies : Adducts (e.g., Na⁺/K⁺) can be minimized using softer ionization (ESI⁻ vs. ESI⁺) or post-acquisition data filtering .
How can reaction yields be improved for derivatives of this compound in multi-step syntheses?
Q. Advanced Reaction Optimization
- Catalysis : Transition-metal catalysts (e.g., Cu(OTf)₂ in ) enhance cross-coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours for conventional heating) .
- Solvent Screening : Test ionic liquids or green solvents (e.g., ethanol/water mixtures) to improve solubility and reduce side reactions .
What computational tools are recommended for predicting the crystallographic behavior of this compound?
Q. Advanced Structural Modeling
- SHELX Suite : Use SHELXL for refining crystal structures from X-ray diffraction data. The program handles twinning and high-resolution data, critical for trifluoromethyl-group disorder analysis .
- Molecular Dynamics (MD) : Simulate packing interactions to predict polymorph stability (e.g., using GROMACS with CHARMM force fields).
How can in vitro bioactivity assays be designed to evaluate potential herbicidal or pharmacological effects?
Q. Advanced Bioassay Design
- Target Selection : Pyrazole derivatives in (e.g., pyroxasulfone) inhibit acetolactate synthase (ALS), suggesting analogous targets.
- Dose-Response Studies : Test concentrations from 1 nM–100 µM in enzyme inhibition assays (e.g., ALS activity measured via spectrophotometry).
- Metabolic Profiling : Use liver microsomes to assess cytochrome P450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
